Fmoc-Thr(tBu)-OPfp

Vue d'ensemble

Description

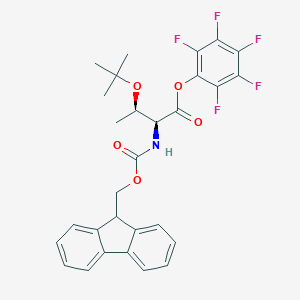

Fmoc-O-tert-butyl-L-threonine pentafluorophenyl ester, commonly known as Fmoc-Thr(tBu)-OPfp, is a derivative of threonine used in peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group, a tert-butyl (tBu) group, and a pentafluorophenyl (OPfp) ester. This compound is widely used in solid-phase peptide synthesis due to its stability and reactivity.

Applications De Recherche Scientifique

Fmoc-O-tert-butyl-L-threonine pentafluorophenyl ester is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:

Peptide Synthesis: It is a crucial building block in the synthesis of peptides, which are used in drug development and biochemical research.

Enzymatic Reactions: It serves as a substrate in enzymatic studies to understand enzyme specificity and activity.

Drug Delivery Systems: The compound is used in the development of drug delivery systems due to its stability and reactivity.

Mécanisme D'action

Target of Action

Fmoc-Thr(tBu)-OPfp is primarily used as a building block in peptide synthesis . It is a derivative of the amino acid threonine, which is protected by the Fmoc (9-fluorenylmethoxycarbonyl) group at the amino end and the tBu (tert-butyl) group at the hydroxyl end . The primary targets of this compound are the peptide chains that are being synthesized.

Mode of Action

In solid-phase peptide synthesis, this compound is added to the growing peptide chain in a stepwise manner . The Fmoc group is removed under basic conditions, allowing the free amino group to react with the carboxyl group of the next amino acid in the sequence . The tBu group protects the hydroxyl side chain of threonine during synthesis and is removed under acidic conditions at the end of the synthesis .

Result of Action

The primary result of the action of this compound is the successful incorporation of the amino acid threonine into a peptide chain during solid-phase peptide synthesis . This allows for the synthesis of complex peptides with a high degree of control over the sequence.

Action Environment

The action of this compound is influenced by the conditions of the peptide synthesis. For example, the Fmoc group is removed under basic conditions, while the tBu group is removed under acidic conditions . The stability of the compound can also be affected by temperature, with storage recommended below +30°C . The efficacy of the peptide synthesis can be influenced by the purity of the reagents, the efficiency of the coupling and deprotection steps, and the prevention of side reactions.

Analyse Biochimique

Biochemical Properties

Fmoc-Thr(tBu)-OPfp plays a significant role in biochemical reactions, particularly in the synthesis of complex depsipeptides . It serves as a protecting group for both the amine and the hydroxyl functions during solid-phase synthesis . This compound interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of peptide bonds in the synthesis process .

Cellular Effects

The effects of this compound on cells and cellular processes are primarily related to its role in peptide synthesis. By serving as a building block in the synthesis of peptides, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interactions with other biomolecules during peptide synthesis . It binds with enzymes and proteins involved in the synthesis process, facilitating the formation of peptide bonds . This can lead to changes in gene expression and enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, it has been observed that this compound self-assembles to sphere at lower concentration which changes to dumb-bell shapes at higher concentration under room temperature conditions . When the solution at lower concentration is heated the spheres changes to rods while the dumb bell shapes at higher concentrations change to elongated dumb-bell-rod like morphologies .

Metabolic Pathways

This compound is involved in the metabolic pathway of peptide synthesis . It interacts with enzymes and cofactors during this process, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely related to its role in peptide synthesis . It may interact with transporters or binding proteins during this process, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound is likely to be influenced by its role in peptide synthesis . It may be directed to specific compartments or organelles based on targeting signals or post-translational modifications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-O-tert-butyl-L-threonine pentafluorophenyl ester typically involves the protection of the threonine amino acid. The process begins with the protection of the hydroxyl group of threonine using a tert-butyl group. The amino group is then protected with an Fmoc group. Finally, the carboxyl group is activated by forming a pentafluorophenyl ester. This multi-step synthesis requires precise reaction conditions, including the use of specific solvents and reagents to ensure high yield and purity .

Industrial Production Methods

Industrial production of Fmoc-O-tert-butyl-L-threonine pentafluorophenyl ester follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated synthesis equipment and stringent quality control measures to ensure consistency and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Fmoc-O-tert-butyl-L-threonine pentafluorophenyl ester undergoes various chemical reactions, primarily in the context of peptide synthesis. These reactions include:

Substitution Reactions: The pentafluorophenyl ester group is highly reactive and can be substituted by nucleophiles, such as amines, to form peptide bonds.

Deprotection Reactions: The Fmoc group can be removed using a base, such as piperidine, to expose the amino group for further reactions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines and bases, with reaction conditions typically involving organic solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Deprotection Reactions: Piperidine in DMF is commonly used to remove the Fmoc group.

Major Products

The major products formed from these reactions are peptides with specific sequences, depending on the nucleophiles used in the substitution reactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

Fmoc-O-tert-butyl-L-threonine: Similar to Fmoc-O-tert-butyl-L-threonine pentafluorophenyl ester but lacks the pentafluorophenyl ester group.

Fmoc-O-tert-butyl-L-serine: Another protected amino acid used in peptide synthesis, differing by the presence of a hydroxyl group instead of a methyl group.

Uniqueness

Fmoc-O-tert-butyl-L-threonine pentafluorophenyl ester is unique due to its combination of protective groups and the pentafluorophenyl ester, which enhances its reactivity and stability in peptide synthesis .

Activité Biologique

Fmoc-Thr(tBu)-OPfp (Fmoc-O-tert-butyl-L-threonine pentafluorophenyl ester) is a derivative of threonine that is widely utilized in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). Its unique properties make it a valuable building block for the production of bioactive peptides. This article delves into the biological activity of this compound, including its synthesis, applications, and relevant research findings.

Structure and Composition

This compound has the following chemical structure:

- Molecular Formula : C31H42N2O7

- CAS Number : 117088-31-0

The compound features a Fmoc (9-fluorenylmethoxycarbonyl) protecting group, a tert-butyl (tBu) side chain, and a pentafluorophenyl (OPfp) ester group, which enhances its reactivity in peptide coupling reactions.

Synthesis Pathway

The synthesis of this compound typically involves multiple steps, including the protection of the hydroxyl group in threonine and subsequent coupling with pentafluorophenol. The detailed synthetic route can be summarized as follows:

- Protection of Threonine : The hydroxyl group of threonine is protected using a tert-butyl group.

- Fmoc Protection : The amine group is then protected with the Fmoc group.

- Formation of OPfp Ester : The final step involves the reaction with pentafluorophenol to form the OPfp ester.

Role in Peptide Synthesis

This compound is primarily utilized in SPPS due to its stability and ease of use. The Fmoc protecting group allows for selective deprotection under mild basic conditions, facilitating the assembly of complex peptides without racemization. This property is particularly important when synthesizing peptides that require high stereochemical fidelity.

Case Studies and Research Findings

Several studies have explored the biological activity and implications of using this compound in peptide synthesis:

-

Racemization-Free Incorporation :

- Research demonstrated that this compound can be incorporated into oligopeptides without racemization, making it suitable for synthesizing biologically active peptides. A series of dipeptides were synthesized to evaluate coupling conditions, confirming that this compound maintains chirality during synthesis .

-

Self-Assembly Properties :

- Investigations into the self-assembly behavior of Fmoc-Thr(tBu)-OH (the corresponding alcohol) revealed concentration-dependent morphological changes. At lower concentrations, structures transitioned from spherical to rod-like forms, indicating significant implications for drug delivery systems and nanomaterials .

-

Biological Activity Assessment :

- A study highlighted that peptides synthesized using this compound exhibited enhanced biological activities compared to those synthesized with other threonine derivatives. This effect was attributed to the steric bulk provided by the tert-butyl group, which influences peptide conformation and receptor binding .

Comparative Analysis of Biological Activity

| Compound | Racemization | Self-Assembly | Biological Activity |

|---|---|---|---|

| This compound | Yes | Sphere/Rod | High |

| Other Threonine Derivatives | No | Limited | Moderate |

Propriétés

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) (2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H26F5NO5/c1-14(40-29(2,3)4)25(27(36)39-26-23(33)21(31)20(30)22(32)24(26)34)35-28(37)38-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19,25H,13H2,1-4H3,(H,35,37)/t14-,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHUUPIXJXWQAMT-PWECECGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H26F5NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70583335 | |

| Record name | Pentafluorophenyl O-tert-butyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-threoninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

563.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117088-31-0 | |

| Record name | Pentafluorophenyl O-tert-butyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-threoninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.